molecular formula C26H28N4O B216021 6-Amino-4-bicyclo[2.2.1]hept-5-en-2-yl-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-bicyclo[2.2.1]hept-5-en-2-yl-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B216021
M. Wt: 412.5 g/mol
InChI Key: HSYSEAFNRKHXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-bicyclo[2.2.1]hept-5-en-2-yl-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a pyrazole derivative with a bicyclic structure and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 6-Amino-4-bicyclo[2.2.1]hept-5-en-2-yl-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. It also inhibits NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. In the case of antiviral activity, this compound inhibits viral replication by targeting viral enzymes and inhibiting their activity.
Biochemical and Physiological Effects:
6-Amino-4-bicyclo[2.2.1]hept-5-en-2-yl-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown several biochemical and physiological effects in various studies. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. It also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases. In the case of antiviral activity, this compound inhibits viral replication and reduces the viral load.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-bicyclo[2.2.1]hept-5-en-2-yl-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potent activity against cancer cells, anti-inflammatory activity, and antiviral activity. However, the limitations of using this compound include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

For the study of this compound include exploring its potential applications in drug development, investigating its anti-inflammatory and antiviral activities, and synthesizing analogs to improve its solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis of 6-Amino-4-bicyclo[2.2.1]hept-5-en-2-yl-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction between 4-cyclohexylphenylhydrazine, 2-cyclohexylideneacetonitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a base. The reaction proceeds through a one-pot, three-component synthesis and yields the desired product in good yields. This method is efficient and can be easily scaled up for industrial production.

Scientific Research Applications

6-Amino-4-bicyclo[2.2.1]hept-5-en-2-yl-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been extensively studied for its potential applications in drug development. It has shown promising results in various studies, including anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown potent antiviral activity against several viruses, including HIV-1 and HCV.

properties

Product Name

6-Amino-4-bicyclo[2.2.1]hept-5-en-2-yl-3-(4-cyclohexylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

6-amino-4-(5-bicyclo[2.2.1]hept-2-enyl)-3-(4-cyclohexylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C26H28N4O/c27-14-21-22(20-13-15-6-7-19(20)12-15)23-24(29-30-26(23)31-25(21)28)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h6-11,15-16,19-20,22H,1-5,12-13,28H2,(H,29,30)

InChI Key

HSYSEAFNRKHXOD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5CC6CC5C=C6

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=C4C(C(=C(OC4=NN3)N)C#N)C5CC6CC5C=C6

Origin of Product

United States

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